Cas no 2091629-72-8 (2-Bromo-6-chloro-3-methylbenzoic acid)
2-Bromo-6-chloro-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-6-chloro-3-methylbenzoic acid
- 2-Bromo-6-chloro-3-methylbenzoic acid
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- Inchi: 1S/C8H6BrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
- InChI Key: WISHSIJTQOOKAS-UHFFFAOYSA-N
- SMILES: BrC1C(C(=O)O)=C(C=CC=1C)Cl
Computed Properties
- Exact Mass: 247.92397g/mol
- Monoisotopic Mass: 247.92397g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 37.3
2-Bromo-6-chloro-3-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021R2L-1g |
2-Bromo-6-chloro-3-methylbenzoic acid |
2091629-72-8 | 95% | 1g |
$248.00 | 2025-02-17 |
2-Bromo-6-chloro-3-methylbenzoic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-Bromo-6-chloro-3-methylbenzoic acid
Introduction to 2-Bromo-6-chloro-3-methylbenzoic acid (CAS No. 2091629-72-8)
2-Bromo-6-chloro-3-methylbenzoic acid, with the chemical formula C₈H₅BrClO₂, is a halogenated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 2091629-72-8, possesses a distinct structural framework characterized by the presence of bromine and chlorine substituents on a benzene ring, alongside a methyl group and a carboxylic acid functional group. The strategic placement of these heteroatoms imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The synthesis of 2-Bromo-6-chloro-3-methylbenzoic acid typically involves multi-step organic transformations, often starting from commercially available aromatic precursors. The introduction of bromine and chlorine at specific positions requires careful selection of reagents and reaction conditions to ensure high yield and selectivity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, are frequently employed to achieve the desired regioisomerism. These synthetic strategies not only highlight the compound's synthetic utility but also demonstrate the growing sophistication in organic chemistry techniques.
In recent years, 2-Bromo-6-chloro-3-methylbenzoic acid has been explored as a key intermediate in the development of various pharmacologically active compounds. Its structural motif is reminiscent of many known drug candidates that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of both bromine and chlorine atoms enhances its potential as a ligand in coordination chemistry, where it can interact with metal ions to form complexes with therapeutic applications. Such metal complexes have shown promise in photodynamic therapy and catalytic processes.
One of the most compelling aspects of 2-Bromo-6-chloro-3-methylbenzoic acid is its role in medicinal chemistry research. Researchers have leveraged its scaffold to develop derivatives with enhanced binding affinity to biological targets. For instance, studies have demonstrated that modifications at the brominated and chlorinated positions can significantly alter the pharmacokinetic profile of resulting compounds. This flexibility underscores the importance of 2-Bromo-6-chloro-3-methylbenzoic acid as a building block in drug discovery pipelines.
The compound's relevance extends beyond pharmaceuticals into the realm of material science. Halogenated benzoic acids are known to exhibit interesting photochemical properties, making them suitable for applications in organic electronics and light-emitting diodes (OLEDs). The electron-withdrawing nature of the carboxylic acid group, combined with the electron-donating effects of the methyl group, influences the electronic structure of 2-Bromo-6-chloro-3-methylbenzoic acid, enabling its use in designing functional materials. Recent patents highlight its incorporation into polymers that exhibit enhanced thermal stability and charge transport capabilities.
From an environmental perspective, the biodegradability and ecological impact of 2-Bromo-6-chloro-3-methylbenzoic acid are areas of active investigation. While halogenated compounds can pose challenges in environmental systems due to their persistence, studies suggest that proper disposal methods can mitigate potential risks. Researchers are exploring green chemistry approaches to synthesize this compound while minimizing hazardous byproducts. Such efforts align with global initiatives to promote sustainable chemical practices.
The analytical characterization of 2-Bromo-6-chloro-3-methylbenzoic acid relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure and purity, which are critical for ensuring consistency in downstream applications. High-performance liquid chromatography (HPLC) is commonly used for purification and quantification purposes, particularly in pharmaceutical-grade preparations.
In conclusion, 2-Bromo-6-chloro-3-methylbenzoic acid (CAS No. 2091629-72-8) represents a versatile and multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in synthetic chemistry, drug discovery, and material science. As research continues to uncover new possibilities for this compound, its significance is likely to grow further, driving innovation in both academic and industrial settings.
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